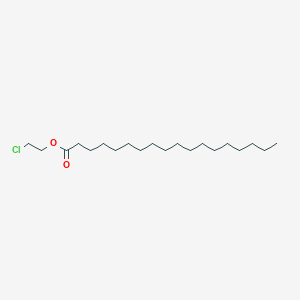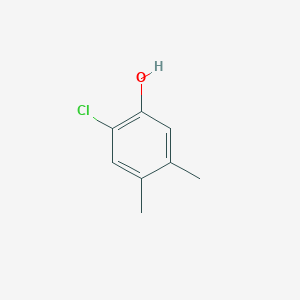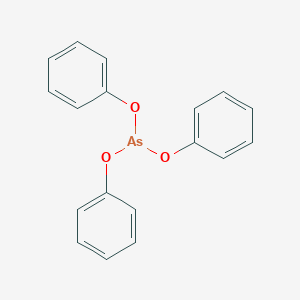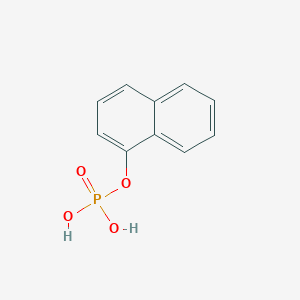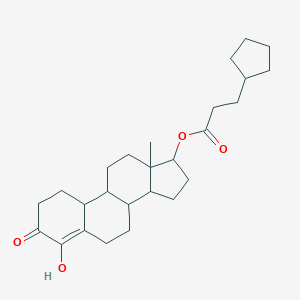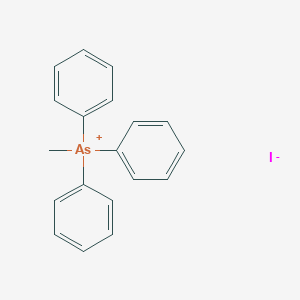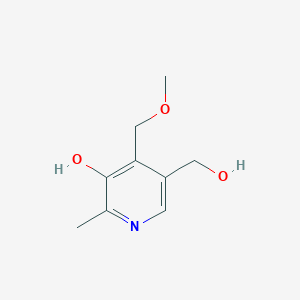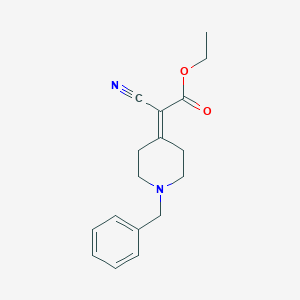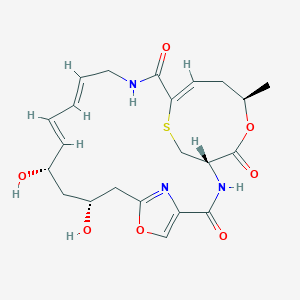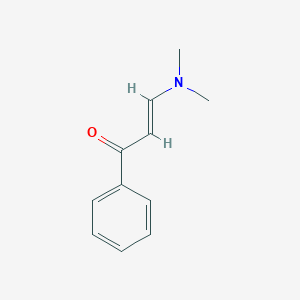
9-Benzylfluoren
Übersicht
Beschreibung
9-Benzylfluorene is a compound synthesized through reactions involving fluorene with various reagents to introduce a benzyl group at the 9 position. This compound is of interest due to its structural and electronic properties, which make it suitable for various chemical studies and applications in material science.
Synthesis Analysis
The synthesis of 9-Benzylfluorene can be achieved by different methods. A notable approach involves reacting fluorene with n-BuLi to form a red mixture solution, which then reacts with benzyl chloride to yield 9-Benzylfluorene. Another method utilizes fluorene reacting with sodium benzyloxide solution under specific conditions, offering advantages in terms of cost and yield. These processes are characterized by requirements for low temperature and anhydrous anaerobic operations, or by their comparative efficiency and higher yield (Sun Yun-ka, 2014).
Molecular Structure Analysis
Investigations into the molecular structure of 9-Benzylfluorene and related compounds, including 9-heterofluorenes, reveal significant insights into their structural, electronic, and optical properties. Density-functional theory studies highlight the impact of substituting the carbon at the 9 position with various elements, which influences the molecular structure and properties significantly (Run Chen et al., 2007).
Chemical Reactions and Properties
The chemistry of aromatic 9-germafluorenyl and related species demonstrates the aromatic delocalization of electrons and provides insights into the reactivity and derivatization potential of 9-Benzylfluorene compounds. These studies emphasize the aromatic character and potential for further chemical modification (Yuxia Liu et al., 2002).
Physical Properties Analysis
The electrochemical synthesis and characterization of poly(9-benzylfluorene) reveal its promising optical and photoluminescent properties, emitting blue-green light under UV irradiation. These findings contribute to understanding the physical properties of 9-Benzylfluorene derivatives and their potential applications in electronic and photonic devices (Faruk Turhan et al., 2012).
Chemical Properties Analysis
The exploration of 9-Benzylfluorene's chemical properties, including its reactivity towards various chemical transformations, has been facilitated by studies on its derivatives. For instance, the synthesis of 9-arylfluorenes via KHMDS mediated reactions showcases the versatility of fluorene derivatives in organic synthesis, indicating a broad range of chemical behaviors and reactivities (Saketh Mylavarapu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Elektrochemische Synthese
9-Benzylfluoren (9-BF) kann in der elektrochemischen Synthese von Polymeren verwendet werden . In einer Studie wurde die elektrochemische Polymerisation von 9-BF in einer Acetonitrillösung durchgeführt . Der resultierende Poly(9-BF)-Film, der auf der Arbeitselektrode erhalten wurde, wurde mittels Attenuated Total Reflectance Infrared Spectroscopy charakterisiert .
Optische und photolumineszente Eigenschaften
Die optischen und photolumineszenten Eigenschaften des Poly(9-BF)-Films wurden detailliert untersucht . Fluoreszenzspektroskopiestudien zeigen, dass der Polymerfilm im festen Zustand bei Bestrahlung mit UV-Licht blaugrünes Licht bei etwa 470/520 nm emittiert .
Morphologische Studien
Rastertunnelmikroskopie wurde verwendet, um die Morphologie des Poly(9-BF)-Films zu untersuchen . Die morphologischen Ergebnisse zeigen, dass die Oberfläche der einkristallinen Goldelektrode vollständig mit dem Polymerfilm bedeckt ist .
Leuchtdioden
Polymerbasierte Leuchtdioden (PLEDs) standen seit ihrer Entdeckung in den 1990er Jahren im Fokus vieler Studien . Polyfluorene (PFs) in organischen Polymeren wie 9-BF haben sich als vielversprechende Kandidaten für die gewünschte Farbbestrahlung herauskristallisiert, da sie hohe Fluoreszenzquantenausbeuten und eine gute thermische Stabilität aufweisen .
Fluoreszierende Sonden
Fluoreszierende Sonden sind empfindlich, selektiv und ungiftig im Nachweis und bieten eine neue Lösung in der Biomedizin, der Umweltüberwachung und der Lebensmittelsicherheit
Safety and Hazards
When handling 9-Benzylfluorene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, prevent further spillage or leakage if it is safe to do so, and do not let the chemical enter drains .
Eigenschaften
IUPAC Name |
9-benzyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQLAOVNDBNMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166224 | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1572-46-9 | |
| Record name | 9-Benzylfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Benzylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do benzyl radicals interact with fluorene and what are the products formed?
A2: Benzyl radicals, generated from dibenzylmercury, react with fluorene through a homolytic substitution mechanism []. This reaction leads to the formation of three main products: 9-benzylfluorene, 9,9-dibenzylfluorene, and 9,9′-bifluorenyl []. The formation of multiple products suggests a complex reaction pathway involving radical intermediates and potential further reactions with fluorene or other radical species.
Q2: What spectroscopic techniques are used to characterize 9-Benzylfluorene?
A3: Both elemental analysis and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized 9-Benzylfluorene []. Elemental analysis verifies the carbon and hydrogen content, while NMR provides structural information by analyzing the magnetic properties of atomic nuclei.
Q3: What is a potential application of 9-Benzylfluorene in polymer chemistry?
A4: Research indicates that 9-Benzylfluorene can serve as a monomer in the electrochemical synthesis of poly(9-benzylfluorene) []. Although the abstract doesn't provide details about the polymer's properties or potential applications, this finding suggests that 9-Benzylfluorene could be a valuable precursor for developing novel polymeric materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



